molecular formula C18H24N4O3S2 B12151104 Ethyl 4-{3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperazine-1-carboxylate

Ethyl 4-{3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperazine-1-carboxylate

Cat. No.: B12151104
M. Wt: 408.5 g/mol
InChI Key: AMQYWCHGGFDZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperazine-1-carboxylate is a complex organic compound featuring a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the 5,6-dimethylthieno[2,3-d]pyrimidine scaffold. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophenol and 3,4-dimethylpyrimidine-2,5-dione under acidic conditions.

    Thioether Formation: The next step involves the introduction of the sulfanyl group. This is typically done by reacting the thienopyrimidine core with a thiol reagent, such as 3-mercaptopropanoic acid, under basic conditions.

    Piperazine Derivatization: The final step involves coupling the thioether intermediate with ethyl piperazine-1-carboxylate. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thienopyrimidine core, potentially altering its electronic properties.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thienopyrimidine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-{3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Studies: The compound is used to study cellular pathways and molecular targets, providing insights into its mechanism of action.

    Chemical Biology: It serves as a probe to investigate the biological activity of thienopyrimidine derivatives.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-{3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The thienopyrimidine core is known to interact with enzymes and receptors involved in cellular signaling pathways. The sulfanyl group may enhance binding affinity through thiol-disulfide exchange reactions, while the piperazine moiety can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl derivatives: These compounds share the thienopyrimidine core and exhibit similar biological activities.

    Piperazine derivatives: Compounds like piperazine-1-carboxylate derivatives are structurally related and used in similar applications.

Uniqueness

Ethyl 4-{3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperazine-1-carboxylate is unique due to the combination of the thienopyrimidine core with the piperazine moiety, which enhances its pharmacokinetic properties and broadens its range of biological activities.

This compound’s distinct structure and versatile reactivity make it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C18H24N4O3S2

Molecular Weight

408.5 g/mol

IUPAC Name

ethyl 4-[3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H24N4O3S2/c1-4-25-18(24)22-8-6-21(7-9-22)14(23)5-10-26-16-15-12(2)13(3)27-17(15)20-11-19-16/h11H,4-10H2,1-3H3

InChI Key

AMQYWCHGGFDZNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCSC2=NC=NC3=C2C(=C(S3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.